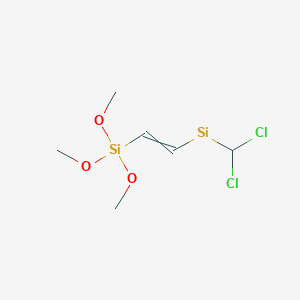
CID 78065853
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78065853 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is identified by its unique Chemical Abstracts Service (CAS) number and is cataloged in various chemical databases, including PubChem.
Preparation Methods
The synthesis of CID 78065853 involves several steps, each requiring specific reagents and conditions. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes
The synthetic routes for this compound typically involve the use of organic solvents and catalysts. One common method includes the reaction of a halogenated precursor with a nucleophile under controlled temperature and pressure conditions. The reaction is often catalyzed by palladium on carbon, which facilitates the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
CID 78065853 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions, leading to the formation of different products.
Types of Reactions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often leads to the formation of alcohols or amines.
Substitution: Substitution reactions involving this compound are commonly carried out using nucleophiles such as hydroxide ions or amines. These reactions result in the replacement of a functional group with another, forming new compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Hydroxide ions, amines
Major Products
Scientific Research Applications
CID 78065853 has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique reactivity makes it a valuable tool for creating complex molecules and studying reaction mechanisms.
Biology
In biological research, this compound is employed in the study of cellular processes and molecular interactions. It is often used as a probe to investigate enzyme activities and protein functions.
Medicine
In the medical field, this compound has potential therapeutic applications. It is being explored as a candidate for drug development, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of CID 78065853 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, modulating their activities and influencing cellular processes.
Molecular Targets and Pathways
This compound primarily targets enzymes involved in oxidative stress and inflammation pathways. By inhibiting or activating these enzymes, the compound can alter the levels of reactive oxygen species and inflammatory mediators, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
CID 78065853 can be compared with other similar compounds to highlight its uniqueness and advantages.
Similar Compounds
CID 91858028: This compound shares structural similarities with this compound but differs in its reactivity and applications.
CID 71298057: Another similar compound, CID 71298057, has distinct chemical properties and is used in different research contexts.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of reactivity and stability. This makes it a versatile tool in both research and industrial applications.
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it a subject of ongoing study and exploration, promising new insights and innovations in various fields.
Properties
Molecular Formula |
C6H12Cl2O3Si2 |
|---|---|
Molecular Weight |
259.23 g/mol |
InChI |
InChI=1S/C6H12Cl2O3Si2/c1-9-13(10-2,11-3)5-4-12-6(7)8/h4-6H,1-3H3 |
InChI Key |
LTJGSMVKGSAASQ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C=C[Si]C(Cl)Cl)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















